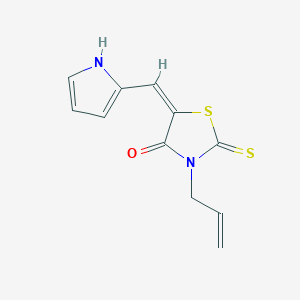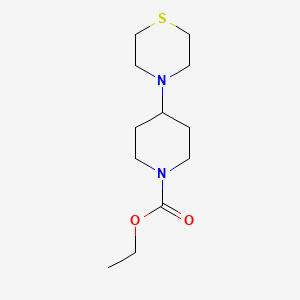
ethyl N-(4-tert-butylbenzoyl)tryptophanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl N-(4-tert-butylbenzoyl)tryptophanate, also known as EBT, is a compound that has been widely used in scientific research. It is a derivative of tryptophan, an amino acid that is essential for protein synthesis in the body. EBT has been found to have several biochemical and physiological effects, and its mechanism of action has been extensively studied.
Mecanismo De Acción
The mechanism of action of ethyl N-(4-tert-butylbenzoyl)tryptophanate involves the inhibition of enzymes that are involved in the synthesis of prostaglandins and leukotrienes. ethyl N-(4-tert-butylbenzoyl)tryptophanate has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are enzymes that play a role in inflammation and pain. ethyl N-(4-tert-butylbenzoyl)tryptophanate has also been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell differentiation.
Biochemical and Physiological Effects
ethyl N-(4-tert-butylbenzoyl)tryptophanate has several biochemical and physiological effects, including anti-inflammatory, analgesic, and anticancer effects. ethyl N-(4-tert-butylbenzoyl)tryptophanate has been found to inhibit the production of prostaglandins and leukotrienes, which are mediators of inflammation and pain. ethyl N-(4-tert-butylbenzoyl)tryptophanate has also been found to induce apoptosis in cancer cells by activating the caspase pathway. In addition, ethyl N-(4-tert-butylbenzoyl)tryptophanate has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl N-(4-tert-butylbenzoyl)tryptophanate has several advantages for lab experiments, including its high purity and stability. ethyl N-(4-tert-butylbenzoyl)tryptophanate is also readily available from commercial sources, making it easy to obtain for research purposes. However, ethyl N-(4-tert-butylbenzoyl)tryptophanate has some limitations for lab experiments, including its low solubility in water and its potential cytotoxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on ethyl N-(4-tert-butylbenzoyl)tryptophanate. One area of research could focus on the development of new drugs based on the structure of ethyl N-(4-tert-butylbenzoyl)tryptophanate. Another area of research could focus on the role of ethyl N-(4-tert-butylbenzoyl)tryptophanate in regulating gene expression and cell differentiation. Additionally, more research is needed to determine the safety and efficacy of ethyl N-(4-tert-butylbenzoyl)tryptophanate in humans, as most of the current research has been conducted in vitro or in animal models.
Métodos De Síntesis
The synthesis of ethyl N-(4-tert-butylbenzoyl)tryptophanate involves the reaction of tryptophan with 4-tert-butylbenzoyl chloride in the presence of a base. The reaction yields ethyl N-(4-tert-butylbenzoyl)tryptophanate as a white crystalline solid with a melting point of 136-139°C. The purity of the compound can be confirmed by HPLC and NMR spectroscopy.
Aplicaciones Científicas De Investigación
Ethyl N-(4-tert-butylbenzoyl)tryptophanate has been used in several scientific research studies, including cancer research, neuroscience, and drug discovery. In cancer research, ethyl N-(4-tert-butylbenzoyl)tryptophanate has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroscience, ethyl N-(4-tert-butylbenzoyl)tryptophanate has been used to study the role of tryptophan derivatives in the regulation of neurotransmitter release. In drug discovery, ethyl N-(4-tert-butylbenzoyl)tryptophanate has been used as a lead compound for the development of new drugs.
Propiedades
IUPAC Name |
ethyl 2-[(4-tert-butylbenzoyl)amino]-3-(1H-indol-3-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O3/c1-5-29-23(28)21(14-17-15-25-20-9-7-6-8-19(17)20)26-22(27)16-10-12-18(13-11-16)24(2,3)4/h6-13,15,21,25H,5,14H2,1-4H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIBSKCRLVBFJFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C3=CC=C(C=C3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{[(5-tert-butyl-3-isoxazolyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide](/img/structure/B5196091.png)

![N~1~-(5-chloro-2-methoxyphenyl)-N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B5196104.png)
![N-(tert-butyl)-2-[(2-chloro-4-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5196109.png)
![11-[(3-fluorophenyl)amino]-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5196112.png)
![4-{5-[(1-allyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}-2-chlorobenzoic acid](/img/structure/B5196114.png)
![N-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B5196124.png)
![2-(4-{2-[(2,4-dimethoxyphenyl)sulfonyl]carbonohydrazonoyl}-2-methoxyphenoxy)acetamide](/img/structure/B5196127.png)
![N-[3-(dimethylamino)propyl]-4-nitrobenzenesulfonamide](/img/structure/B5196137.png)
![9b-(4-chlorophenyl)-N-(2,4-difluorophenyl)-5-oxo-2,3,5,9b-tetrahydro-1H-imidazo[2,1-a]isoindole-1-carboxamide](/img/structure/B5196146.png)

![N-[3-(2,4-dichloro-6-methylphenoxy)propyl]-1-butanamine oxalate](/img/structure/B5196163.png)

![N-cyclopropyl-1-(1-naphthylmethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5196182.png)